molecular formula C16H17N3O B5791942 2-amino-5-ethyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile

2-amino-5-ethyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B5791942
M. Wt: 267.33 g/mol
InChI Key: KDYYDGLPHVFSPI-UHFFFAOYSA-N
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Description

2-amino-5-ethyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile is an organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes an amino group, an ethyl group, a methoxyphenyl group, a methyl group, and a carbonitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-ethyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions One common method is the condensation reaction between 4-methoxybenzaldehyde and ethyl acetoacetate, followed by cyclization and nitrile formation The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-ethyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-amino-5-ethyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-5-ethyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-ethyl-4-(4-fluorophenyl)-6-methylpyridine-3-carbonitrile
  • 2-amino-5-ethyl-4-(4-chlorophenyl)-6-methylpyridine-3-carbonitrile
  • 2-amino-5-ethyl-4-(4-bromophenyl)-6-methylpyridine-3-carbonitrile

Uniqueness

2-amino-5-ethyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-5-ethyl-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-4-13-10(2)19-16(18)14(9-17)15(13)11-5-7-12(20-3)8-6-11/h5-8H,4H2,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYYDGLPHVFSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=C1C2=CC=C(C=C2)OC)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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